3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide
Overview
Description
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound, 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide, is a broad-spectrum fungicide, also known as Fluazinam . It is used to control various soil-borne fungal pathogens on a range of crops . The primary targets of this compound are the fungal species that cause diseases such as late blight, white mould, clubroot, downy mildew, scab, and alternaria blotch .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction disrupts the normal functioning of the fungal cells, inhibiting their growth and reproduction .
Biochemical Pathways
The compound’s interaction with the spectrin-like proteins affects the cytoskeletal structure of the fungal cells . This disruption can lead to changes in various biochemical pathways within the cell, ultimately leading to cell death.
Pharmacokinetics
It has been noted that the compound has a low aqueous solubility and a low volatility .
Result of Action
The result of the compound’s action is the inhibition of growth and reproduction of the targeted fungal species . This leads to a decrease in the population of these fungi in the treated area, thereby reducing the incidence of the diseases they cause .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence in soil systems suggests that it may be more effective in dry conditions . Additionally, its low aqueous solubility and low volatility suggest that it may be less effective in wet or humid conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the N,N-dimethylpropanamide group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium hydroxide and sodium chloride for washing and purification .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. These methods often involve large-scale reactions using readily available raw materials and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the N,N-dimethylpropanamide moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure with an additional fluorine atom.
Fluazinam: An agricultural fungicide with a similar trifluoromethyl-pyridine structure
Uniqueness
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c1-17(2)10(18)4-3-9-8(12)5-7(6-16-9)11(13,14)15/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOAFRFGNDWWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.